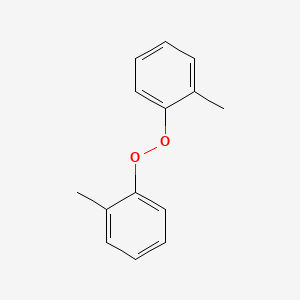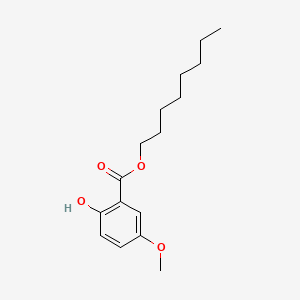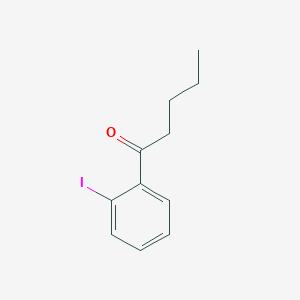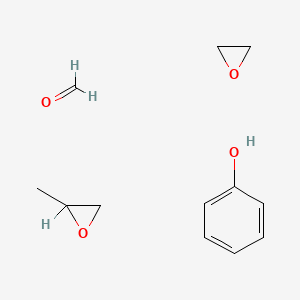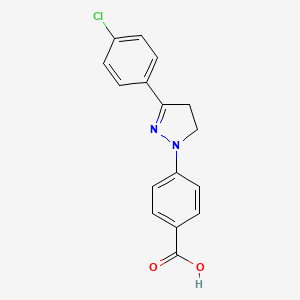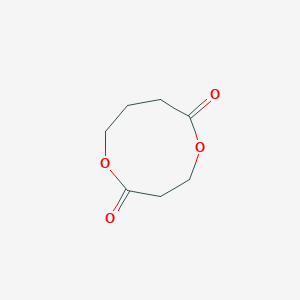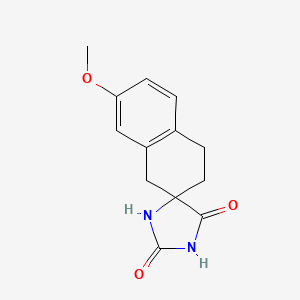
3',4'-Dihydro-7'-methoxyspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’,4’-Dihydro-7’-methoxyspiro(imidazolidine-4,2’(1’H)-naphthalene)-2,5-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an imidazolidine ring fused to a naphthalene moiety, with a methoxy group at the 7’ position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydro-7’-methoxyspiro(imidazolidine-4,2’(1’H)-naphthalene)-2,5-dione typically involves multi-step organic reactions. One common approach might include:
Formation of the Imidazolidine Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Spiro Linkage Formation: The spiro linkage can be formed by cyclization reactions, often involving the use of catalysts or specific reaction conditions to ensure the correct formation of the spiro center.
Methoxylation: Introduction of the methoxy group at the 7’ position can be done through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
化学反应分析
Types of Reactions
3’,4’-Dihydro-7’-methoxyspiro(imidazolidine-4,2’(1’H)-naphthalene)-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.
Substitution: The methoxy group and other positions on the naphthalene ring can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Used in the development of new materials, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 3’,4’-Dihydro-7’-methoxyspiro(imidazolidine-4,2’(1’H)-naphthalene)-2,5-dione involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: Potential to interact with DNA, affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
Spiro Compounds: Other spiro compounds with similar structures but different functional groups.
Naphthalene Derivatives: Compounds with naphthalene moieties but different substituents.
Imidazolidine Derivatives: Compounds with imidazolidine rings but different spiro linkages or substituents.
Uniqueness
3’,4’-Dihydro-7’-methoxyspiro(imidazolidine-4,2’(1’H)-naphthalene)-2,5-dione is unique due to its specific combination of functional groups and spiro linkage, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
35485-63-3 |
|---|---|
分子式 |
C13H14N2O3 |
分子量 |
246.26 g/mol |
IUPAC 名称 |
6-methoxyspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C13H14N2O3/c1-18-10-3-2-8-4-5-13(7-9(8)6-10)11(16)14-12(17)15-13/h2-3,6H,4-5,7H2,1H3,(H2,14,15,16,17) |
InChI 键 |
JZDWUNFEUMHNMF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(CCC3(C2)C(=O)NC(=O)N3)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene](/img/structure/B14685201.png)
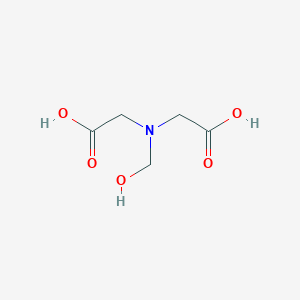

![4-[(E)-(4-Ethylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14685210.png)
